2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a 2,3-dihydropyridazin-3-one core substituted at position 2 with a (2,5-dimethylphenyl)methyl group and at position 6 with a 4-methylphenyl group. The dihydropyridazinone scaffold is associated with diverse biological activities, including anti-inflammatory and enzyme-inhibitory effects, as seen in related compounds .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-8-17(9-6-14)19-10-11-20(23)22(21-19)13-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZVASJBYPEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Ultrasound-Promoted Multicomponent Synthesis
A method developed by Leila Zare et al. involves reacting arenes, cyclic anhydrides, and arylhydrazines under ultrasonic irradiation with an ionic liquid catalyst ([bmim]Br-AlCl₃). For the target compound, substituting the arene with 4-methylbenzoic acid derivatives and the hydrazine with (2,5-dimethylphenyl)methylhydrazine could yield intermediates for subsequent cyclization. This approach benefits from short reaction times (15–30 minutes) and high yields (75–90%).
Domino Hydrohydrazination-Condensation
Karolin AlexIn et al. demonstrated that phenylhydrazine reacts with 4-pentynoic acid in the presence of ZnCl₂ to form 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Adapting this method, substituting phenylhydrazine with (2,5-dimethylphenyl)methylhydrazine and modifying the alkyne component to incorporate a 4-methylphenyl group may directly yield the desired product. Yields for analogous systems range from 50–70%.
Integrated Synthetic Pathways
Pathway A: Sequential Functionalization
- Step 1 : Synthesize 6-chloro-2,3-dihydropyridazin-3-one via hydrohydrazination of 4-pentynoic acid with hydrazine.
- Step 2 : Suzuki coupling with 4-methylphenylboronic acid to introduce the aryl group at position 6.
- Step 3 : Alkylate the nitrogen at position 2 using (2,5-dimethylphenyl)methyl bromide.
Advantages : High regiocontrol; modular for analog synthesis.
Challenges : Multiple purification steps; moderate overall yield (40–55%).
Pathway B: Convergent Multicomponent Synthesis
Combine 4-methylbenzoic anhydride, (2,5-dimethylphenyl)methylhydrazine, and maleic anhydride under ultrasound irradiation. This one-pot method could directly yield the target compound via in situ cyclization and dehydration.
Advantages : Fewer steps; higher atom economy.
Challenges : Requires optimization of stoichiometry and catalyst loading.
Mechanistic and Kinetic Considerations
Cyclization Kinetics
The rate-determining step in dihydropyridazinone formation is the intramolecular cyclization of the hydrazide intermediate. Studies on analogous systems show that electron-donating groups (e.g., methyl substituents) accelerate cyclization by stabilizing the transition state through resonance.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates by stabilizing ionic intermediates, while nonpolar solvents (toluene) favor cyclization steps by reducing side reactions.
Analytical and Purification Techniques
Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates dihydropyridazinone derivatives, as demonstrated for similar compounds.
Crystallization
Recrystallization from ethanol/water mixtures (7:3) yields pure product with >95% HPLC purity, as reported for structurally related PDE III inhibitors.
Scalability and Industrial Feasibility
Cost Analysis
Pathway A’s reliance on Pd catalysts increases costs (~$120/g for Pd(PPh₃)₄), making Pathway B more economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown effectiveness in models of epilepsy, suggesting potential for treating seizure disorders. The structural modifications in pyridazinones can enhance their anticonvulsant properties by affecting their interaction with neurotransmitter systems .
- Vasorelaxant Effects : Pyridazinone compounds have been studied for their vasorelaxant properties, indicating potential applications in treating cardiovascular diseases. These compounds can act on vascular smooth muscle to induce relaxation and lower blood pressure .
- Antitumor Activity : Certain pyridazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of specific substituents can enhance their potency and selectivity towards cancer cells .
Case Study 1: Anticonvulsant Activity
In a study examining a series of pyridazinone derivatives, one compound was found to significantly reduce seizure activity in picrotoxin-induced models. The structure-activity relationship (SAR) analysis indicated that the presence of specific phenyl groups contributed to the enhanced anticonvulsant effects .
Case Study 2: Vasorelaxant Properties
A recent investigation into new pyridazinone derivatives revealed that several compounds exhibited vasorelaxant activity comparable to established vasodilators. These findings suggest that modifications to the dihydropyridazinone structure can lead to improved therapeutic agents for hypertension .
Data Table: Biological Activities of Pyridazinone Derivatives
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in this process . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2-(Hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one ()
- Structural Differences: Position 2 Substituent: The target compound features a bulky (2,5-dimethylphenyl)methyl group, whereas the analog in has a polar hydroxymethyl (-CH2OH) group. Dihydropyridazinone Ring Saturation: The target compound is a 2,3-dihydropyridazinone, while the analog is a 4,5-dihydropyridazinone. Ring saturation patterns influence conformational flexibility and binding to biological targets.
- Physicochemical Properties: The analog in has a melting point of 227–229°C and an Rf value of 0.81 . The target compound’s bulkier substituent may lower its melting point due to reduced crystallinity. IR data for the analog (C=O stretch at 1680 cm⁻¹, OH stretch at 3411–3421 cm⁻¹) suggest hydrogen-bonding capacity, which the target compound lacks due to its non-polar substituent.
Comparison with 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()
Structural Differences :
- Substituent Position : The compound in has a 4-methylphenyl group at position 2, whereas the target compound has this group at position 6. Positional isomerism can drastically alter steric interactions with biological targets.
- Ring Saturation : The 4,6-dihydro configuration in vs. 2,3-dihydro in the target compound may affect π-stacking interactions or enzymatic recognition.
- Biological Activity: The analog in exhibits anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation) .
Data Tables
Table 1: Structural Comparison of Dihydropyridazinone Derivatives
| Compound Name | Position 2 Substituent | Position 6 Substituent | Dihydro Positions |
|---|---|---|---|
| Target Compound | (2,5-Dimethylphenyl)methyl | 4-Methylphenyl | 2,3 |
| 2-(Hydroxymethyl)-6-(4-methylphenyl)-... [1] | Hydroxymethyl (-CH2OH) | 4-Methylphenyl | 4,5 |
| 2-(4-Methylphenyl)-4,6-dihydro-... [2] | 4-Methylphenyl | None | 4,6 |
Table 2: Physicochemical Properties of Analogs
| Compound Name | Melting Point (°C) | Yield (%) | Rf Value | Notable IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 2-(Hydroxymethyl)-6-(4-methylphenyl)-... [1] | 227–229 | 24 | 0.81 | 1677 (C=N), 1680 (C=O), 3411–3421 (OH) |
Research Findings and Hypotheses
- Lipophilicity vs. Solubility : The target compound’s (2,5-dimethylphenyl)methyl group likely increases logP compared to hydroxymethyl analogs, favoring blood-brain barrier penetration but complicating formulation .
- Anti-Inflammatory Potential: Structural similarities to the compound in suggest the target compound may inhibit cyclooxygenase (COX) or nitric oxide synthase (NOS), though its potency would depend on substituent positioning .
- Synthetic Challenges : The low yield (24%) reported for the hydroxymethyl analog in implies that introducing bulky aryl groups (as in the target compound) may require optimized coupling reagents or protective strategies.
Biological Activity
The compound 2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazines and their derivatives have been extensively studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 306.39 g/mol. The structure consists of a pyridazinone core substituted with two aromatic groups, which are believed to influence its biological activity.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
- Case Study : A derivative similar to our compound was tested against breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM, indicating potent cytotoxicity . The substitution patterns on the aromatic rings were found to enhance this activity.
Antimicrobial Activity
Pyridazine derivatives are also recognized for their antimicrobial properties. They have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Research Findings : A related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . This suggests that structural modifications can lead to enhanced antimicrobial efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of pyridazine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Experimental Evidence : In vitro studies showed that compounds with similar structures reduced the production of TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| 2,5-Dimethylphenyl group | Enhances lipophilicity and cellular uptake |
| 4-Methylphenyl group | Increases binding affinity to target proteins |
| Positioning of substituents | Critical for selectivity towards specific biological targets |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in cell signaling pathways associated with cancer proliferation and inflammation.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one?
A typical synthesis involves refluxing precursor compounds with formaldehyde in methanol, followed by purification via crystallization or column chromatography. For example, a related dihydropyridazinone derivative was synthesized by reacting intermediates with formaldehyde (37–41% aqueous solution) under reflux for 9.5 hours, yielding 24% after crystallization . Key steps include optimizing reaction time, temperature, and stoichiometry. Researchers should monitor reaction progress using TLC and confirm purity via melting point and spectroscopic data.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- IR spectroscopy : To confirm carbonyl (C=O, ~1680 cm⁻¹) and C=N (~1677 cm⁻¹) groups .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve substituent positions (e.g., methylphenyl groups at δ 2.17–2.22 ppm for CH₃ in aromatic regions) .
- Mass spectrometry : For molecular ion confirmation (e.g., EIMS base peaks matching calculated molecular weights) .
Advanced: How can researchers address low yields in dihydropyridazinone synthesis?
Low yields (e.g., 24% ) often stem from side reactions or incomplete cyclization. Strategies include:
- Catalyst optimization : Using cesium carbonate or phase-transfer catalysts to enhance reactivity .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Temperature control : Prolonged reflux (e.g., 8–12 hours) ensures complete ring closure .
- Purification : Reverse-phase column chromatography (C18) improves recovery of polar derivatives .
Advanced: What computational approaches predict the biological activity of this compound?
Docking studies and DFT calculations evaluate interactions with biological targets. For example, a structurally similar pyridazinone derivative was analyzed for antiviral activity using molecular docking to assess binding affinity with viral proteases . Researchers should:
- Use software like AutoDock or Schrödinger Suite.
- Validate models with experimental IC₅₀ values from enzyme inhibition assays.
- Perform ADMET predictions to optimize pharmacokinetics .
Advanced: How do structural modifications influence pharmacological activity?
Modifications at the dihydropyridazinone core (e.g., RSTL-3 and RSTL-4 derivatives ) reveal:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance stability, while bulky groups (e.g., isopropyl) alter steric interactions.
- Bioisosteric replacement : Replacing methylphenyl with fluorophenyl groups improves target selectivity .
- SAR studies : Systematic variation of substituents at positions 2 and 6 correlates with activity in kinase inhibition assays .
Basic: What purification challenges arise with this compound, and how are they resolved?
Challenges include:
- Low solubility : Crystallization from methanol/ice mixtures precipitates crude products .
- Polar byproducts : Reverse-phase chromatography (C18) effectively separates derivatives with sulfonate or hydroxyl groups .
- Scale-up limitations : Preparative HPLC or flash chromatography ensures reproducibility at larger scales .
Advanced: How are contradictions in spectroscopic data resolved during characterization?
Discrepancies (e.g., unexpected NMR shifts) require:
- Cross-validation : Combining ¹H-¹³C HSQC and HMBC to assign ambiguous signals .
- X-ray crystallography : Resolving tautomerism or regiochemistry issues, as seen in related pyridazinone crystal structures .
- Isotopic labeling : Confirming reaction pathways (e.g., using ¹⁵N-labeled intermediates) .
Advanced: What strategies validate the compound’s mechanism of action in biological assays?
- Competitive binding assays : Use fluorescent probes (e.g., ATP analogs) to quantify target engagement.
- Kinetic studies : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis : Engineer key residues in enzyme active sites to confirm binding interactions .
Basic: What safety considerations apply when handling this compound?
- Toxicity screening : Prioritize Ames tests for mutagenicity and hepatocyte assays for cytotoxicity.
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydropyridazinone ring .
Advanced: How are machine learning models applied to optimize derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
